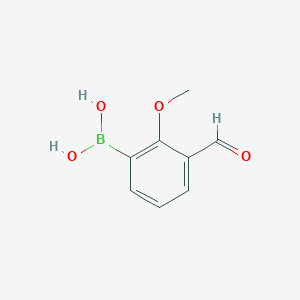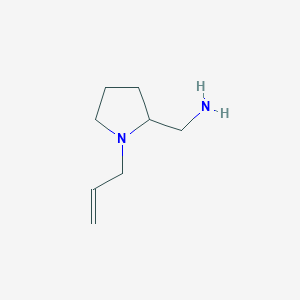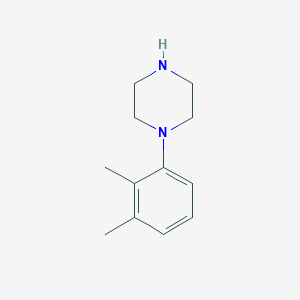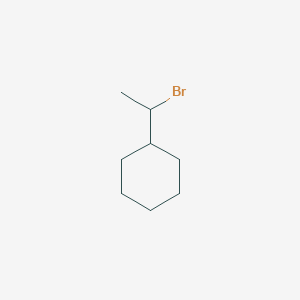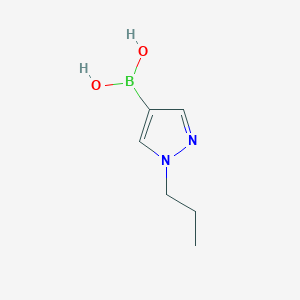
Acide (1-propyl-1H-pyrazol-4-yl)boronique
Vue d'ensemble
Description
1-Propyl-1H-pyrazol-4-yl boronic acid is a derivative of boronic acid, which is characterized by a carbon–boron bond. Boronic acids like this derivative are known for their role as Lewis acids and their ability to form reversible covalent complexes with various Lewis base donors such as sugars and amino acids . These compounds are significant in organic chemistry, particularly in Suzuki coupling reactions, due to their ability to undergo transmetallation with transition metals .
Synthesis Analysis
The synthesis of pyrazole boronic acids can be achieved through various methods. For instance, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is structurally similar to the compound of interest, has been reported. This synthesis involves the isolation of a lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, followed by a reaction with pinacol . Additionally, silylated or germylated pyrazoleboronic acids have been synthesized through lithiation/silylation or germylation and subsequent lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole boronic acids can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of silylated or germylated pyrazoleboronic acids has been elucidated using these methods . The presence of substituents on the pyrazole ring can influence the molecular geometry and the overall stability of the compound.
Chemical Reactions Analysis
Pyrazole boronic acids participate in various chemical reactions, including Suzuki couplings, which are facilitated by the boronic acid functional group. The protodeboronation of boronic acids, including pyrazolyl boronic acids, has been studied, revealing that the rates of these reactions are pH-dependent and can vary significantly . Additionally, the formation of four-coordinate boron(III) complexes has been observed when pyrazolone derivatives react with arylboronic acids in basic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form complexes with other molecules. The pKa of a typical boronic acid is around 9, but when forming tetrahedral boronate complexes, the pKa can be closer to 7 . The stability of these compounds in various conditions, such as pH and temperature, is also an important aspect of their chemical behavior. For instance, the stability of a lithium hydroxy ate complex of a pyrazole boronic acid ester has been reported to be high, allowing for its direct use in Suzuki couplings without the need for added base .
Applications De Recherche Scientifique
Synthèse d'inhibiteurs en chimie médicinale
L'acide (1-propyl-1H-pyrazol-4-yl)boronique est utilisé en chimie médicinale pour la synthèse de divers inhibiteurs ciblant des enzymes et des kinases thérapeutiques importantes. Ces inhibiteurs contiennent souvent l'échafaudage privilégié pyrazole, qui est un élément clé dans le développement de nouveaux médicaments .
Réactions de couplage de Suzuki
Ce composé sert de réactif dans les réactions de couplage de Suzuki, qui sont essentielles pour créer des composés organiques complexes, y compris ceux présentant des propriétés antitumorales et radioprotectrices potentielles .
Réactions d'azidation
Il est également utilisé dans les réactions d'azidation catalysées au cuivre, une méthode employée pour introduire des groupes fonctionnels azides dans les molécules organiques, qui peuvent ensuite être utilisées dans des applications de bioconjugaison et de chimie clic .
Développement d'inhibiteurs du VEGF
Le composé est essentiel dans la préparation d'inhibiteurs du facteur de croissance de l'endothélium vasculaire (VEGF), qui joue un rôle important dans l'angiogenèse et est une cible pour la thérapie du cancer .
Inhibition des kinases
Il aide à la création d'inhibiteurs pour diverses kinases telles que l'Aurora kinase, la Janus kinase 2 et la c-MET, qui sont des cibles importantes dans le traitement du cancer en raison de leur rôle dans la division cellulaire et les voies de signalisation .
Inhibition enzymatique
Le dérivé de l'acide boronique est utilisé pour développer des inhibiteurs d'enzymes telles que la réductase du S-nitrosoglutathion et l'acétyl-CoA carboxylase, qui ont des implications dans les maladies métaboliques et le cancer .
Inhibition de la déméthylase des histones
C'est un réactif dans la synthèse d'inhibiteurs des familles de déméthylase de la lysine des histones (KDM4 et KDM5), qui sont impliquées dans la régulation épigénétique et sont des cibles pour la thérapie du cancer .
Inhibition de CDC7
Le composé est également utilisé pour préparer des inhibiteurs de CDC7, une kinase impliquée dans la réplication de l'ADN et est une cible potentielle pour le traitement du cancer en raison de son rôle dans la régulation du cycle cellulaire .
Safety and Hazards
“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is potentially harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .
Mécanisme D'action
- In the context of Suzuki–Miyaura coupling, transmetalation occurs: formally nucleophilic organic groups transfer from boron to palladium. This process enables the creation of new carbon–carbon bonds .
Mode of Action
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI: 10.1039/C3CS60197H
Propriétés
IUPAC Name |
(1-propylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVRKKWSXLHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461529 | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-57-9 | |
| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



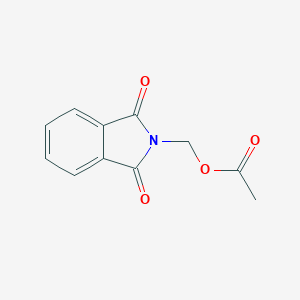

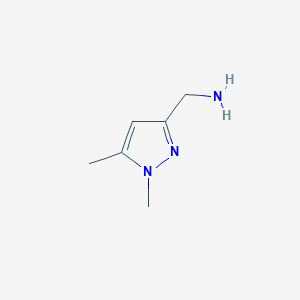

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
